N-Isovaleroylglycine

Description

N-Isovaleroylglycine has been reported in Drosophila melanogaster, Homo sapiens, and Aeromonas veronii with data available.

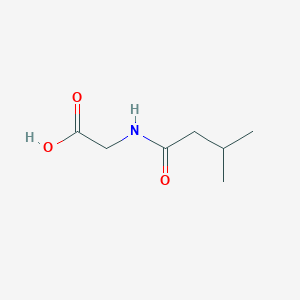

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338092 | |

| Record name | N-Isovaleroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16284-60-9 | |

| Record name | Isovalerylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovaleroylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovaleroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16284-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOVALEROYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

87 - 90 °C | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Pathway of N-Isovaleroylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovaleroylglycine is a critical biomarker and a key metabolite in the detoxification pathway associated with Isovaleric Acidemia (IVA), an inborn error of leucine metabolism. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing its biosynthesis, putative degradation, and the enzymes involved. The document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and presents visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an N-acylglycine that plays a crucial role in the metabolic detoxification of isovaleryl-CoA, which accumulates to toxic levels in individuals with Isovaleric Acidemia (IVA)[1][2]. IVA is an autosomal recessive genetic disorder caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a key enzyme in the catabolism of the branched-chain amino acid leucine[1][2]. The accumulation of isovaleryl-CoA and its byproduct, isovaleric acid, leads to severe metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor[1]. The formation of this compound represents a major route for the elimination of excess isovaleryl-CoA, thereby mitigating the clinical manifestations of IVA[1].

Biosynthesis of this compound

The primary pathway for the synthesis of this compound is through the enzymatic conjugation of isovaleryl-CoA with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase.

Key Enzymes in this compound Synthesis

Two mitochondrial enzymes have been implicated in the formation of this compound:

-

Glycine N-acyltransferase (GLYAT): This is believed to be the primary enzyme responsible for the synthesis of this compound[1][2]. GLYAT is a phase II detoxification enzyme that conjugates various acyl-CoA molecules with glycine[3].

-

Glycine N-acyltransferase-like 1 (GLYATL1): A paralogue of GLYAT, GLYATL1, has also been suggested as a potential candidate for this compound formation, although its primary role is thought to be in the conjugation of other substrates[1][2].

In-silico and in-vitro studies suggest that both GLYAT and GLYATL1 can catalyze the formation of this compound, albeit with lower affinity for isovaleryl-CoA compared to their preferred substrates[1][2].

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic parameters for human GLYAT with various substrates. Data for GLYATL1 with isovaleryl-CoA is less definitive.

Table 1: Kinetic Parameters of Human Glycine N-acyltransferase (GLYAT) [4]

| Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Isovaleryl-CoA | 124 | 7.64 |

| Benzoyl-CoA | 57.9 | 17.1 |

| Salicyl-CoA | 83.7 | 10.1 |

| Octanoyl-CoA | 198 | 3.3 |

Table 2: In-silico Docking Affinities of GLYAT and GLYATL1 with Relevant Substrates [1][5][6]

| Enzyme | Ligand 1 | Ligand 2 | Binding Affinity (kcal/mol) |

| GLYAT | Isovaleryl-CoA | - | -6.3 |

| GLYAT | Benzoyl-CoA | - | -6.6 |

| GLYAT | Isovaleryl-CoA | Glycine | -4.1 |

| GLYATL1 | Isovaleryl-CoA | - | -8.4 |

| GLYATL1 | Phenylacetyl-CoA | - | -8.6 |

Degradation of this compound

The degradation pathway of this compound is not as well-characterized as its synthesis. However, based on the metabolism of other N-acylglycines, it is hypothesized that this compound can be hydrolyzed back to isovaleric acid and glycine.

Potential Enzyme in this compound Degradation

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme is known to hydrolyze a variety of fatty acid amides and is a likely candidate for the degradation of this compound[7][8][9][10][11]. Further research is needed to confirm the specific activity of FAAH on this compound.

Metabolic Pathway Diagram

The following diagram illustrates the central role of this compound in the context of leucine metabolism and Isovaleric Acidemia.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

5.1.1. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples to pellet any particulate matter.

-

Perform a dilution of the supernatant with a suitable buffer (e.g., 5% methanol in water) to a specific creatinine concentration (e.g., 0.1 mg/dL) to normalize for urine dilution.

-

An internal standard, such as a stable isotope-labeled this compound, should be added to all samples, calibrators, and quality controls.

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

Example Transition for this compound: The protonated molecule [M+H]+ is selected as the precursor ion, and a characteristic fragment ion is monitored as the product ion.

-

-

5.1.3. Data Analysis

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve constructed from standards of known concentrations.

In-vitro Assay of Glycine N-acyltransferase (GLYAT) Activity

This protocol describes a method to determine the enzymatic activity of GLYAT in forming this compound from isovaleryl-CoA and glycine.

5.2.1. Reagents and Buffers

-

Purified recombinant human GLYAT enzyme.

-

Tris-HCl buffer (pH ~7.5-8.0).

-

Isovaleryl-CoA solution.

-

[14C]-Glycine or unlabeled glycine.

-

Dithiothreitol (DTT) to maintain a reducing environment.

-

Reaction termination solution (e.g., perchloric acid).

-

Scintillation cocktail (if using radiolabeled glycine).

5.2.2. Enzyme Assay Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, and glycine (radiolabeled or unlabeled).

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a known amount of purified GLYAT enzyme.

-

Start the enzymatic reaction by adding the substrate, isovaleryl-CoA.

-

Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the termination solution.

-

If using [14C]-glycine, the product N-[14C]-Isovaleroylglycine can be separated from unreacted [14C]-glycine by methods such as high-performance liquid chromatography (HPLC) followed by scintillation counting.

-

If using unlabeled glycine, the formation of this compound can be quantified by LC-MS/MS as described in section 5.1.

5.2.3. Kinetic Analysis

-

To determine the Km and Vmax, the assay is performed with varying concentrations of one substrate (e.g., isovaleryl-CoA) while keeping the other substrate (glycine) at a saturating concentration, and vice versa.

-

The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the metabolic pathway of this compound.

Conclusion

The metabolic pathway of this compound is a critical area of study for understanding the pathophysiology of Isovaleric Acidemia and for the development of therapeutic strategies. The synthesis of this compound via GLYAT and potentially GLYATL1 serves as a vital detoxification mechanism. While its degradation pathway is less understood, FAAH presents a plausible enzymatic candidate. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate this important metabolic pathway, with the ultimate goal of improving diagnostics and treatment for patients with IVA.

References

- 1. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. udocz.com [udocz.com]

- 7. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isovaleroylglycine in Isovaleric Acidemia: A Biochemical and Analytical Perspective

Abstract

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a wide spectrum of clinical presentations, from life-threatening neonatal metabolic crises to asymptomatic individuals identified through newborn screening.[1] A key detoxification pathway in IVA involves the conjugation of the toxic isovaleryl-CoA with glycine to form the non-toxic, water-soluble compound N-Isovaleroylglycine (IVG), which is then excreted in the urine.[3][4] Consequently, IVG serves as a crucial diagnostic biomarker for IVA, helping to confirm positive newborn screens and differentiate IVA from other conditions that may present with elevated C5-acylcarnitine levels.[5][6][7] This technical guide provides an in-depth review of the biochemical role of this compound in the pathophysiology of IVA, presents quantitative data on its concentration in affected individuals, details the experimental protocols for its detection and quantification, and visualizes the core metabolic and experimental pathways.

Introduction to Isovaleric Acidemia (IVA)

First described in 1966, Isovaleric Acidemia (IVA) is an organic aciduria resulting from mutations in the IVD gene located on chromosome 15q14-q15.[8] The deficiency of the IVD enzyme disrupts the catabolism of the branched-chain amino acid leucine, leading to the accumulation of isovaleric acid and its derivatives, such as 3-hydroxyisovaleric acid, isovalerylcarnitine (C5), and this compound (IVG), in bodily fluids.[9] The pathophysiology is complex and not fully understood but is thought to involve the inhibition of the tricarboxylic acid (TCA) cycle, increased oxidative stress, and hyperammonemia due to the inhibition of N-acetylglutamate synthase (NAGS).[1][10]

Clinical manifestations are highly variable. The acute neonatal form presents within days of birth with severe metabolic ketoacidosis, vomiting, lethargy, and a characteristic "sweaty feet" odor caused by the buildup of isovaleric acid, which can progress to coma and death.[11] A chronic, intermittent form may appear later in childhood, often triggered by catabolic stress from infections or high protein intake.[12][13] With the advent of newborn screening using tandem mass spectrometry (MS/MS), a third phenotype of asymptomatic individuals with mild biochemical abnormalities has been identified.[2]

The Biochemical Basis of IVA: The Leucine Catabolism Pathway

Leucine, an essential amino acid, is catabolized through a series of mitochondrial enzymatic reactions. The third step in this pathway, the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, is catalyzed by isovaleryl-CoA dehydrogenase (IVD).[9][14] In IVA, the deficiency of IVD causes a metabolic block, leading to the upstream accumulation of isovaleryl-CoA, which is then diverted into alternative, secondary metabolic pathways.[9][10]

The Role of this compound (IVG) in IVA

Formation and Detoxification

In the presence of excess isovaleryl-CoA, the body utilizes a detoxification mechanism by conjugating it with an amino acid. The primary pathway involves the enzymatic conjugation of isovaleryl-CoA with glycine to form this compound.[1][3] This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and potentially its paralogue, GLYATL1, which are mitochondrial enzymes primarily found in the liver and kidney.[3][15] The resulting IVG is a non-toxic, water-soluble compound that is readily excreted in the urine, thereby reducing the toxic load of isovaleric acid.[4] This detoxification process is the rationale behind glycine supplementation as a cornerstone of treatment for IVA, as increasing the availability of glycine can enhance the formation and excretion of IVG.[16]

IVG as a Diagnostic Biomarker

The identification of IVG in the urine of patients was a foundational discovery in the characterization of IVA.[17][18] Today, urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) remains a critical diagnostic tool, where a prominent IVG peak is a hallmark of the disorder.[7][19] Furthermore, IVG analysis is essential for confirming results from newborn screening programs. Newborn screening typically measures C5-acylcarnitine in dried blood spots by MS/MS.[5][6] However, elevated C5-carnitine can also be caused by the administration of pivalate-containing antibiotics, leading to false positives.[5][6] The measurement of IVG, which is specific to IVA, provides the necessary confirmation to distinguish true cases from these false positives.[6]

Quantitative Analysis of this compound

Quantitative analysis of IVG is crucial for diagnosis and can be performed on various biological matrices, most notably dried blood spots and urine. The concentrations of IVG are dramatically elevated in individuals with IVA compared to healthy controls.

Biomarker Concentration Data

The following table summarizes quantitative data for IVG concentrations in dried blood spots from a study utilizing a stable-isotope dilution tandem mass spectrometry method, highlighting its utility as a clear biomarker for IVA.

| Group | This compound (nmol/mL) | C5-Acylcarnitine (nmol/mL) | Source |

| IVA Patients | 1.3 - 80.0 | Not specified in this context | [6] |

| Control Newborns | 0.17 ± 0.03 | Not specified in this context | [6] |

| Newborns on Antibiotics | 0.22 ± 0.05 | 1.9 ± 1.7 (elevated) | [6] |

| Table 1. Quantitative levels of this compound in dried blood spots. |

Experimental Methodologies

The detection and quantification of this compound rely on mass spectrometry-based techniques. The choice of method often depends on the sample matrix (urine or blood) and the clinical question (qualitative screening vs. precise quantification).

Urinary Organic Acid Analysis by GC-MS (Qualitative)

This method is the gold standard for screening for a wide range of organic acidurias, including IVA, by identifying abnormal metabolite profiles in urine.[19][20]

Protocol Outline:

-

Sample Preparation: A urine sample is normalized based on creatinine concentration.[19]

-

Internal Standard Addition: An internal standard (e.g., heptadecanoic acid) is added for semi-quantification and quality control.[21]

-

Acidification & Extraction: The urine is acidified (e.g., with HCl) to protonate the organic acids. The acids are then extracted into an organic solvent (e.g., ethyl acetate or diethyl ether) through liquid-liquid extraction.[19][21] Adding salt ("salting out") can improve extraction efficiency.[19]

-

Drying: The organic solvent layer is separated and evaporated to dryness under a stream of nitrogen.[21][22]

-

Derivatization: The dried residue is derivatized to make the organic acids volatile and thermally stable for gas chromatography. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[21]

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds are separated on a capillary column based on their boiling points and polarity and are then ionized and fragmented in the mass spectrometer.

-

Data Interpretation: The resulting mass spectrum of each chromatographic peak is compared against a spectral library (e.g., NIST) to identify the compounds.[23] A large peak corresponding to the trimethylsilyl (TMS) derivative of this compound is indicative of IVA.

IVG Quantification by Stable-Isotope Dilution Tandem Mass Spectrometry (Quantitative)

This method provides high-precision quantification of IVG, typically from dried blood spots, and is crucial for definitive diagnosis and resolving ambiguous newborn screening results.[6]

Protocol Outline (based on[6]):

-

Sample Collection: A disc is punched from a dried blood spot collected for newborn screening.

-

Extraction: The disc is placed in a well of a microtiter plate. An extraction solution, typically methanol containing a known concentration of a stable-isotope labeled IVG internal standard (e.g., d2-IVG), is added.

-

Derivatization: The analytes are converted to butyl esters by heating with butanolic hydrochloride. This step improves ionization efficiency and chromatographic behavior for MS analysis.

-

Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in the initial mobile phase for injection.

-

MS/MS Analysis: The analysis is performed using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.

-

Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native IVG and the internal standard. For butylated IVG, a characteristic transition might involve the quasi-molecular ion [M+H]+ fragmenting to a common product ion.

-

Quantification: The concentration of IVG in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of IVG.

Therapeutic Implications

The central role of this compound formation as a detoxification mechanism directly informs the primary treatment strategies for IVA. Management involves a low-protein (specifically, leucine-restricted) diet to reduce the production of isovaleryl-CoA.[4][12] This is supplemented with oral L-glycine and L-carnitine.[5] L-glycine supplementation aims to drive the GLYAT-mediated reaction forward, enhancing the conjugation of isovaleryl-CoA and its subsequent excretion as non-toxic IVG.[1] L-carnitine serves a similar purpose, conjugating with isovaleryl-CoA to form isovalerylcarnitine, another excretable, less toxic compound. The combination of these therapies is effective in managing the metabolic state of patients and promoting normal development.[2]

Conclusion

This compound is more than a mere metabolite in Isovaleric Acidemia; it is a cornerstone of its pathophysiology, diagnosis, and treatment. Its formation represents a vital endogenous detoxification pathway that mitigates the toxicity of accumulated isovaleryl-CoA. As a biomarker, its high specificity and significant elevation in affected individuals make it an invaluable tool for the definitive diagnosis of IVA, particularly in the context of newborn screening. The analytical methods developed for its quantification, such as stable-isotope dilution tandem mass spectrometry, provide the precision required for modern clinical diagnostics. A thorough understanding of the biochemistry of IVG formation and its analytical measurement is therefore essential for researchers, clinicians, and drug development professionals working to improve outcomes for individuals with this rare metabolic disorder.

References

- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaanews.org [oaanews.org]

- 5. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medlink.com [medlink.com]

- 8. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.uva.nl [pure.uva.nl]

- 11. mentalmatters.co.za [mentalmatters.co.za]

- 12. vdh.virginia.gov [vdh.virginia.gov]

- 13. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. erndim.org [erndim.org]

- 22. aurametrix.weebly.com [aurametrix.weebly.com]

- 23. N-Isovalerylglycine, 2TMS derivative [webbook.nist.gov]

Chemical and physical properties of N-Isovaleroylglycine.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovaleroylglycine is an N-acylglycine that serves as a key biomarker in the diagnosis and monitoring of isovaleric acidemia, an inherited metabolic disorder affecting leucine catabolism. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and its role in relevant biological pathways.

Chemical and Physical Properties

This compound, also known as N-(3-methylbutanoyl)glycine, is a derivative of the amino acid glycine. Its fundamental properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-methylbutanamido)acetic acid | [1][2] |

| Synonyms | Isovalerylglycine, N-Isovalerylglycine | [1][2] |

| CAS Number | 16284-60-9 | [1] |

| Physical State | Solid | [1] |

| Melting Point | 87 - 90 °C | [1] |

| Boiling Point | 371.8 ± 25.0 °C (Predicted) | [3] |

| pKa (Strongest Acidic) | 3.58 ± 0.10 (Predicted) | [3] |

Molecular Properties

| Property | Value | Source |

| Molecular Formula | C7H13NO3 | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Monoisotopic Mass | 159.08954328 Da | [1] |

Solubility

| Solvent | Solubility | Source |

| DMSO | 5 mg/mL; 32 mg/mL | [4][5] |

| Methanol | 1 mg/mL | [4] |

Experimental Protocols

Synthesis of this compound (Modified Schotten-Baumann Reaction)

This protocol describes the synthesis of this compound from glycine and isovaleryl chloride.

Materials:

-

Glycine

-

Isovaleryl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Preparation of Glycine Solution: In a flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents). Cool the solution in an ice bath.

-

Preparation of Acyl Chloride Solution: In a separate flask, dissolve isovaleryl chloride (1.0 equivalent) in dichloromethane.

-

Reaction: Slowly add the isovaleryl chloride solution to the stirred glycine solution over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute HCl and a saturated solution of sodium bicarbonate.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Purification of this compound from Urine

This protocol outlines the extraction and purification of this compound from urine samples.[6]

Materials:

-

Urine sample

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for chromatography

-

Solvent system for chromatography (e.g., chloroform/methanol gradient)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acidification: Acidify the urine sample to pH 1 with HCl.

-

Solvent Extraction: Extract the acidified urine multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness using a rotary evaporator.

-

Silica Gel Chromatography: Dissolve the residue in a minimal amount of the initial chromatography solvent and load it onto a silica gel column.

-

Elution: Elute the column with a suitable solvent gradient (e.g., increasing the polarity with methanol in chloroform) to separate this compound from other urinary metabolites.

-

Fraction Collection and Analysis: Collect the fractions and analyze them using a suitable method (e.g., thin-layer chromatography or GC-MS) to identify the fractions containing this compound.

-

Final Purification: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound in biological samples.

1. Sample Preparation and Extraction:

-

Follow the protocol for the purification of this compound from urine to extract the organic acids.

2. Derivatization:

-

To make this compound volatile for GC analysis, it needs to be derivatized. A common method is silylation.

-

Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Procedure:

-

Evaporate the dried extract to complete dryness under a stream of nitrogen.

-

Add a mixture of BSTFA and pyridine to the residue.

-

Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

-

3. GC-MS Analysis:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject an aliquot of the derivatized sample into the GC inlet.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) to elute all compounds.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for quantification. The characteristic ions for the TMS derivative of this compound would be monitored.

Signaling Pathways and Logical Relationships

Leucine Catabolism and Isovaleric Acidemia

This compound is a key metabolite in the context of isovaleric acidemia, an inborn error of metabolism. The following diagram illustrates the leucine catabolism pathway and the formation of this compound as a detoxification product.

Caption: Leucine catabolism and this compound formation.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the analysis of this compound from a biological sample.

Caption: Workflow for this compound analysis.

References

- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. Experimental data and prediction of normal boiling... - BV FAPESP [bv.fapesp.br]

- 5. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Isovaleroylglycine: A Key Biomarker in the Diagnosis and Management of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Isovaleroylglycine (IVG) is a critical biomarker for the diagnosis and monitoring of certain inherited metabolic disorders, most notably Isovaleric Acidemia (IVA). This technical guide provides a comprehensive overview of the biochemical significance of this compound, its clinical utility as a biomarker, detailed methodologies for its quantification, and its role in the differential diagnosis of related metabolic conditions.

Introduction: The Biochemical Significance of this compound

This compound is an N-acylglycine, a conjugate of isovaleric acid and glycine.[1] In healthy individuals, it is a minor metabolite of the branched-chain amino acid leucine.[2] However, in the context of specific metabolic disorders, its concentration in biological fluids can be significantly elevated, making it a valuable diagnostic marker.[2]

The formation of this compound is a detoxification process. When the normal catabolism of leucine is disrupted, the upstream metabolite isovaleryl-CoA accumulates.[3] To mitigate the toxic effects of this accumulation, isovaleryl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form the non-toxic and readily excretable this compound.[1]

This compound as a Hallmark Biomarker for Isovaleric Acidemia

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[3][4] This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA in the leucine degradation pathway.[4] A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which is responsible for the characteristic "sweaty feet" odor in affected individuals, and this compound.[4][5] The measurement of this compound is a cornerstone in the diagnosis of IVA.[3]

Quantitative Data on this compound in Isovaleric Acidemia

The concentration of this compound is markedly elevated in individuals with Isovaleric Acidemia compared to healthy controls. The following tables summarize the quantitative data from various studies.

Table 1: this compound Concentrations in Dried Blood Spots of Newborns

| Population | This compound Concentration (nmol/ml) |

| Control Newborns | 0.17 ± 0.03[6] |

| Newborns with Isovaleric Acidemia | 1.3 to 80.0[6] |

| Newborns treated with pivalate-generating antibiotics* | 0.22 ± 0.05[6] |

*Note: Pivaloylcarnitine, derived from certain antibiotics, is an isomer of isovalerylcarnitine and can cause false-positive results in newborn screening for IVA based on C5-acylcarnitine levels. The direct measurement of N-isovalerylglycine helps to differentiate true IVA cases.[6]

Table 2: this compound Concentrations in Amniotic Fluid for Prenatal Diagnosis

| Fetal Status | This compound Concentration (ng/ml) |

| Unaffected (Normal) | Not detected to 6[7] |

| Unaffected (At-risk pregnancy) | 17 to 18[7] |

| Affected with Isovaleric Acidemia | 556 to 957[7] |

Table 3: Urinary this compound Concentrations in Different IVA Phenotypes

| IVA Phenotype | Urinary this compound Concentration (mmol/mol creatinine) |

| Metabolically Mild or Intermediate | 15 to 195[3] |

| Metabolically Severe | up to 3300[3] |

| Optimal Range (General Population) | 0 - 3.7[8] |

This compound in Other Metabolic Disorders

While this compound is a primary biomarker for Isovaleric Acidemia, its elevation can also be observed in other metabolic conditions, particularly those affecting acyl-CoA metabolism.

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Also known as glutaric aciduria type II, MADD is a disorder of fatty acid and amino acid oxidation.[9] In MADD, the function of multiple acyl-CoA dehydrogenases is impaired, leading to the accumulation of various acyl-CoAs, including isovaleryl-CoA.[4] Consequently, elevated levels of this compound can be detected in the urine of individuals with MADD.[9][10] However, the biochemical profile in MADD is distinct from IVA, with elevations of a broader range of acylglycines (such as isobutyrylglycine) and acylcarnitines.[4][9]

Fatty Acid Oxidation Disorders: In a broader sense, the analysis of acylglycines, including this compound, can be informative in the investigation of various fatty acid oxidation disorders.[2][8] The accumulation of specific acyl-CoAs in these disorders can lead to their conjugation with glycine and subsequent excretion.

Experimental Protocols for this compound Quantification

The gold standard for the accurate and sensitive quantification of this compound is stable-isotope dilution analysis coupled with tandem mass spectrometry (MS/MS).

Principle of Stable-Isotope Dilution Tandem Mass Spectrometry

This method involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte (e.g., [4,4,4-D3]Isovalerylglycine) to the biological sample.[7] The internal standard is chemically identical to the analyte but has a higher mass due to the incorporated stable isotopes. The sample is then processed, and the analyte and internal standard are measured by MS/MS. The ratio of the endogenous analyte to the internal standard is used to calculate the precise concentration of the analyte, correcting for any sample loss during preparation and variations in instrument response.

Representative Protocol for this compound Analysis in Dried Blood Spots

This protocol is a representative summary based on published methodologies.[6]

1. Sample Preparation:

- A 3 mm disk is punched from the dried blood spot.

- The disk is placed in a well of a microtiter plate.

- An extraction solution containing the stable isotope-labeled internal standard ([4,4,4-D3]Isovalerylglycine) in a suitable solvent (e.g., methanol) is added to each well.

- The plate is agitated to facilitate the extraction of the analyte and internal standard.

2. Derivatization:

- The extracted solution is transferred to a new plate.

- The solvent is evaporated under a stream of nitrogen.

- A derivatizing agent (e.g., butanolic-HCl) is added to convert the carboxyl group of this compound and its internal standard to their respective butylesters. This enhances their volatility and ionization efficiency for mass spectrometry.

- The plate is heated to complete the derivatization reaction.

3. Analysis by Tandem Mass Spectrometry (MS/MS):

- The derivatized sample is reconstituted in a suitable solvent and injected into the electrospray ionization (ESI) source of the tandem mass spectrometer.

- The instrument is operated in the positive ion, multiple reaction monitoring (MRM) mode.

- Specific precursor-to-product ion transitions are monitored for the butylester of this compound and its deuterated internal standard. For example, a product ion of m/z 132 is monitored, which is generated from the quasi-molecular ions of isovalerylglycine butylester.[6][11]

4. Data Analysis:

- The peak areas of the analyte and the internal standard are integrated.

- A calibration curve is generated using standards with known concentrations of this compound.

- The concentration of this compound in the sample is calculated based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Conclusion

This compound is an indispensable biomarker in the field of inborn errors of metabolism. Its highly elevated levels in Isovaleric Acidemia make it a reliable and specific diagnostic marker, crucial for early detection through newborn screening and for monitoring therapeutic interventions. While its presence is most pronounced in IVA, its analysis is also relevant in the differential diagnosis of other disorders of acyl-CoA metabolism, such as Multiple Acyl-CoA Dehydrogenase Deficiency. The use of robust and sensitive analytical methods like stable-isotope dilution tandem mass spectrometry is essential for the accurate quantification of this compound, enabling timely diagnosis and improved clinical outcomes for affected individuals. This guide provides a foundational understanding for researchers and drug development professionals working to advance the diagnosis and treatment of these rare metabolic disorders.

References

- 1. Isovalerylglycine - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medlink.com [medlink.com]

- 6. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isovalerylglycine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of N-Isovaleroylglycine: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Isovaleroylglycine, a key biomarker in the study of isovaleric acidemia and a molecule of interest in metabolic research. This document details both a traditional chemical synthesis method and discusses enzymatic alternatives, providing protocols and quantitative data to support research and development activities.

Introduction

This compound is an N-acyl amino acid that plays a significant role in the detoxification of isovaleric acid in the human body. It is formed in the mitochondria through the conjugation of isovaleryl-CoA and glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase. The accumulation of this compound in urine is a primary diagnostic marker for isovaleric acidemia, an inborn error of leucine metabolism caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase. The study of this compound is crucial for understanding the pathophysiology of this disease and for the development of therapeutic interventions. The ability to synthesize this compound is essential for its use as a standard in diagnostic screening and for various research applications.

Chemical Synthesis of this compound

The most common and established method for the synthesis of this compound is the acylation of glycine with isovaleryl chloride. This method, a modification of the procedure described by Bondi and Eissler, provides a reliable route to obtain the desired product.

Experimental Protocol

This protocol is based on the method described by Tanaka and Isselbacher (1967) for the synthesis of a reference standard of this compound.

Reagents:

-

Glycine

-

Isovaleryl chloride

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 10 g of glycine in a sodium hydroxide solution. The exact concentration and volume of the NaOH solution should be sufficient to neutralize the HCl generated during the reaction and to maintain a basic pH.

-

Acylation: Cool the glycine solution in an ice bath. Slowly add 17 ml of isovaleryl chloride to the stirred solution. The temperature should be maintained at a low level to control the exothermic reaction.

-

Reaction Time: Continue stirring the reaction mixture for a specified period, typically several hours, to ensure the completion of the acylation reaction.

-

Acidification: After the reaction is complete, acidify the mixture to a low pH (e.g., pH 1-2) with hydrochloric acid. This will protonate the carboxylic acid group of this compound, making it less soluble in water and extractable with organic solvents.

-

Extraction: Extract the acidified aqueous solution sequentially with diethyl ether and then with ethyl acetate. Perform multiple extractions with each solvent to ensure complete recovery of the product.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. After drying, remove the solvent by rotary evaporation under vacuum at a controlled temperature (e.g., 40°C) to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization. The crude residue can be dissolved in a minimal amount of hot ethyl acetate, and then petroleum ether or hexane can be added to induce crystallization. The resulting crystals are then collected by filtration and dried. A purity of over 99% with a melting point of 106°C has been reported after purification by silicic acid chromatography.

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| CAS Number | 16284-60-9 | |

| Appearance | White to off-white solid | |

| Melting Point | 87 - 90 °C | |

| Purity (after purif.) | >99% |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (600 MHz, D₂O) | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 3.74 - 3.75 | s | -CH₂- (glycine moiety) | ||

| 2.15 - 2.17 | d | -CH₂- (isovaleryl moiety) | ||

| 1.96 - 2.03 | m | -CH- (isovaleryl moiety) | ||

| 0.92 - 0.93 | d | -CH₃ (x2, isovaleryl moiety) | ||

| ¹³C NMR | Chemical Shift (ppm) | Assignment | Reference | |

| 178.5 | C=O (amide) | |||

| 173.8 | C=O (acid) | |||

| 45.91 | -CH₂- (glycine moiety) | |||

| 47.64 | -CH₂- (isovaleryl moiety) | |||

| 28.65 | -CH- (isovaleryl moiety) | |||

| 24.24 | -CH₃ (x2, isovaleryl moiety) | |||

| Mass Spectrometry | m/z | Assignment | Reference | |

| (GC-MS, EI) | 117 | [M-C₂H₂O₂]⁺ | ||

| (MS-MS, Negative) |

N-Acylglycines in Mammals: A Technical Guide to Biological Function and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acylglycines (NAGlys) are a class of endogenous lipid signaling molecules found throughout mammalian tissues, structurally related to the well-studied N-acylethanolamines, such as anandamide.[1][2] Initially considered minor metabolites, accumulating evidence has established their importance in a variety of physiological processes, including pain perception, inflammation, and metabolic regulation.[1][3][4] This document provides a comprehensive technical overview of the biosynthesis, degradation, signaling pathways, and biological functions of NAGlys. It includes quantitative data on their distribution and molecular interactions, detailed experimental methodologies for their study, and a discussion of their potential as targets for therapeutic intervention.

Metabolism: Biosynthesis and Degradation

The cellular concentrations of N-acylglycines are tightly regulated by a network of biosynthetic and degradative enzymes. Two primary pathways for their formation have been proposed, alongside two main routes for their degradation and metabolic conversion.[5]

Biosynthesis of N-Acylglycines

-

Glycine-Dependent Pathway : The most direct route involves the conjugation of a fatty acyl-CoA with glycine.[1] This reaction is catalyzed by a glycine N-acyltransferase (GLYAT).[1][6] Specifically, the enzyme Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as responsible for the formation of long-chain NAGlys.[5][7] This pathway begins with the activation of a free fatty acid to its CoA thioester by an acyl-CoA synthetase.[1]

-

N-Acylethanolamine (NAE)-Dependent Pathway : NAGlys can also be formed from the oxidative metabolism of N-acylethanolamines (NAEs) like anandamide (N-arachidonoylethanolamine).[8][9] This process involves a sequential two-step oxidation reaction catalyzed first by an alcohol dehydrogenase (ADH) to form an N-acyl glycinal intermediate, followed by an aldehyde dehydrogenase (ALDH).[5][8][9]

Degradation and Metabolic Conversion

-

Hydrolysis : The primary catabolic route for NAGlys is hydrolysis back to the constituent fatty acid and glycine. This reaction is catalyzed by fatty acid amide hydrolase (FAAH), the same enzyme responsible for anandamide degradation.[1] However, some NAGlys, like N-arachidonoylglycine, are poor substrates for or inhibitors of FAAH, which can lead to an "entourage effect" by increasing the cellular concentration of other FAAH substrates like anandamide.[1]

-

Oxidative Cleavage to Primary Fatty Acid Amides (PFAMs) : NAGlys serve as metabolic precursors to another class of signaling lipids, the primary fatty acid amides (PFAMs).[5] This conversion is catalyzed by the peptidylglycine α-amidating monooxygenase (PAM), which oxidatively cleaves the NAGly to yield a PFAM and glyoxylate.[1][5] Inhibition of PAM leads to an accumulation of NAGlys and a decrease in PFAMs, confirming this metabolic link.[1][5]

Biological Functions and Signaling Mechanisms

N-acylglycines exert a wide range of biological effects by interacting with various molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[1][9] Their functions are diverse, often depending on the specific acyl chain.

Key Biological Roles

-

Analgesia and Anti-inflammatory Activity : N-arachidonoylglycine (NAraGly) is the most studied in this context, demonstrating analgesic effects in inflammatory pain models and anti-inflammatory activity by reducing leukocyte migration.[1][10] This is believed to be mediated, at least in part, through the orphan receptor GPR18.[4][10] N-linoleoylglycine also exhibits anti-inflammatory properties.[1]

-

Metabolic Regulation : N-oleoylglycine (NOleGly) has been shown to regulate body temperature and locomotion, functions that overlap with oleamide.[1] It is also a weak agonist for the peroxisome proliferator-activated receptor α (PPAR-α), a key regulator of lipid metabolism.[1][9]

-

Neuromodulation : Several NAGlys interact with targets in the central nervous system. NAraGly inhibits T-type calcium channels, and both NAraGly and NOleGly are inhibitors of the glycine transporter 2 (GlyT2).[1][11] Inhibition of GlyT2 can enhance glycinergic neurotransmission, a strategy being explored for pain relief.[11][12]

-

Vasorelaxation : NAraGly has hypotensive and vasorelaxant effects that are dependent on the nitric oxide-cGMP pathway.[1]

Molecular Targets

The signaling activities of NAGlys are a result of their interaction with a diverse set of protein targets.[1][9]

-

G Protein-Coupled Receptors (GPCRs) : NAraGly is reported to bind to several orphan GPCRs, including GPR18, GPR55, and GPR92, though the interaction with GPR18 remains controversial.[1][9] These interactions are implicated in its anti-inflammatory and immunomodulatory effects.[10] NOleGly may also interact with the cannabinoid CB1 receptor.[1]

-

Ion Channels and Transporters : N-palmitoylglycine (NPalGly) may have a role in sensory signaling through its binding to the transient receptor potential channel TRPC5.[1] As mentioned, NAraGly and NOleGly inhibit GlyT2, and NAraGly also inhibits high voltage-activated Cav3.2 T-type calcium channels.[1][9]

Quantitative Data

The analysis of NAGly concentrations in various tissues provides insight into their localized functions.

Table 1: Tissue Distribution of Major N-Acylglycines in Rat

Data represents approximate concentrations and can vary based on analytical methods and physiological state.

| N-Acylglycine | Highest Concentration Tissues | Concentration (pmol/g tissue) | Reference |

|---|---|---|---|

| N-Oleoylglycine | Skin, Lung, Spinal Cord, Ovaries | ~400 - 700 | [4] |

| Kidneys, Liver, Spleen | ~150 | [4] | |

| N-Arachidonoylglycine | Spinal Cord, Small Intestine | ~140 | [13] |

| Brain, Kidney, Skin | ~80 - 100 | [13] | |

| N-Palmitoylglycine | Skin, Lung | >700 | [13] |

| N-Stearoylglycine | Skin | >700 |[4] |

Table 2: Cellular Concentrations of N-Acylglycines

Data from mouse N18TG2 neuroblastoma cells.

| N-Acylglycine | Cellular Concentration (µM) | Reference |

|---|---|---|

| N-Oleoylglycine | 60 ± 40 | [1] |

| N-Palmitoylglycine | 12 ± 2 |[1] |

Table 3: Molecular Targets and Binding/Inhibitory Affinities

| N-Acylglycine | Target | Action | Affinity (Kd or Ki) | Reference |

| N-Arachidonoylglycine | FAAH | Inhibition / Poor Substrate | ~1 - 10 µM | [1] |

| GPR55 / GPR92 | Agonist | ~1 - 10 µM | [1] | |

| N-Oleoylglycine | Glycine Transporter 2 (GlyT2) | Inhibition | 0.5 - 1.0 µM | [1] |

| Paraoxonase | Inhibition | ~1.0 µM | [1] | |

| PPAR-α | Weak Agonist | Not specified | [1][9] |

Key Experimental Methodologies

The study of N-acylglycines requires sensitive and specific analytical techniques for their extraction, identification, and quantification, as well as molecular biology tools to probe their function.

Protocol 1: Extraction and Purification of N-Acylglycines from Tissues or Cells

-

Homogenization : Snap-frozen tissue or cell pellets are homogenized in a suitable solvent, typically methanol or a chloroform:methanol mixture, containing internal standards (e.g., deuterated NAGly analogs) for accurate quantification.

-

Lipid Extraction : Perform a biphasic lipid extraction (e.g., Folch or Bligh-Dyer method). Briefly, add chloroform and water (or saline) to the homogenate, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

-

Collection : Carefully collect the lower organic phase, which contains the lipids including NAGlys.

-

Drying : Evaporate the solvent under a stream of nitrogen gas.

-

Purification (Optional but Recommended) : Reconstitute the dried lipid extract in a small volume of solvent and purify using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove interfering substances and enrich the NAGly fraction.[14]

Protocol 2: Quantification of N-Acylglycines by UPLC-MS/MS

Quantitative analysis of NAGlys is the definitive method for their detection in biological samples.[15][16]

-

Sample Preparation : Reconstitute the purified lipid extract in an appropriate mobile phase, such as acetonitrile:water.

-

Chromatography : Inject the sample onto an ultra-performance liquid chromatography (UPLC) system, typically equipped with a C18 reverse-phase column. Use a gradient elution profile to separate the different NAGly species.

-

Mass Spectrometry : Interface the UPLC system with a tandem mass spectrometer (MS/MS) operating in negative ion mode with electrospray ionization (ESI).

-

Detection : Use Multiple Reaction Monitoring (MRM) for detection. Monitor the specific precursor-to-product ion transitions for each NAGly and its corresponding internal standard. For example, for N-oleoylglycine, this would be the transition from its deprotonated molecular ion [M-H]⁻ to the fragment ion corresponding to the oleoyl chain.

-

Quantification : Construct a calibration curve using known concentrations of authentic NAGly standards. Calculate the concentration of each NAGly in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.

Protocol 3: Functional Characterization using siRNA-mediated Gene Knockdown

This method is used to confirm the role of specific enzymes in NAGly metabolism within a cellular context.[5][14]

-

Cell Culture : Culture a relevant cell line known to produce NAGlys (e.g., N18TG2 mouse neuroblastoma cells).

-

Transfection : Transfect the cells with small interfering RNA (siRNA) specifically targeting the mRNA of the enzyme of interest (e.g., GLYATL3 or PAM). Use a non-targeting or "scrambled" siRNA as a negative control.

-

Incubation : Allow the cells to grow for 48-72 hours post-transfection to ensure knockdown of the target protein.

-

Verification of Knockdown : Harvest a subset of cells to verify the reduction in target protein expression via Western blot or mRNA levels via qRT-PCR.

-

Metabolite Analysis : Harvest the remaining cells and extract lipids as described in Protocol 1.

-

Quantification : Quantify the levels of relevant NAGlys and related metabolites (e.g., PFAMs) using UPLC-MS/MS as described in Protocol 2. A significant decrease (for a biosynthetic enzyme) or increase (for a degradative enzyme) in NAGly levels in the siRNA-treated cells compared to controls confirms the enzyme's role in that metabolic pathway.[5]

Therapeutic Potential and Future Directions

The diverse biological activities of N-acylglycines make their metabolic and signaling pathways attractive targets for drug development.

-

Pain and Inflammation : Given the analgesic properties of NAraGly and the role of GlyT2 in pain pathways, developing selective inhibitors of GlyT2 or modulators of GPR18 could offer novel non-opioid analgesics.[10][11] Modifying the NAGly structure has already yielded potent and selective GlyT2 inhibitors with analgesic effects in animal models.[11][12]

-

Metabolic Disorders : The interaction of NOleGly with PPAR-α suggests a potential role for NAGlys in managing metabolic diseases.[17] Further research is needed to elucidate their specific functions in energy homeostasis.

-

Diagnostic Markers : The analysis of urinary or blood acylglycines is already a crucial tool for diagnosing certain inborn errors of metabolism, particularly disorders of mitochondrial fatty acid β-oxidation.[3][18][19]

The study of N-acylglycines is a rapidly evolving field. While much has been learned, significant questions remain regarding the full spectrum of their biological roles, the identification of receptors for all species, and the intricate cross-talk between NAGlys and other lipid signaling networks. Future research leveraging advanced lipidomics, proteomics, and genetic tools will be critical to fully unlock the therapeutic potential of these intriguing biomolecules.

References

- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? | Semantic Scholar [semanticscholar.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 15. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human Metabolome Database: Showing metabocard for N-Butyrylglycine (HMDB0000808) [hmdb.ca]

- 19. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Sources of N-Isovaleroylglycine in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Isovaleroylglycine is a crucial biomarker for the diagnosis and monitoring of the inborn error of metabolism, Isovaleric Acidemia (IVA). Its endogenous presence is intrinsically linked to the catabolism of the essential amino acid leucine. This technical guide provides a comprehensive overview of the metabolic origins of this compound in humans, detailing the primary metabolic pathways, the influence of gut microbiota, and the enzymatic processes involved in its synthesis. Furthermore, this document outlines the methodologies for its quantification in biological fluids and explores the potential signaling roles of its precursor, isovaleric acid.

Metabolic Pathways of this compound Formation

The primary endogenous source of this compound is the mitochondrial catabolism of the branched-chain amino acid, leucine.[1][2][3][4] Under normal physiological conditions, leucine is broken down through a series of enzymatic reactions to produce energy. A key intermediate in this pathway is isovaleryl-CoA.[2]

The formation of this compound is a detoxification mechanism that becomes prominent when the leucine catabolic pathway is impaired.[5] Specifically, in the genetic disorder Isovaleric Acidemia (IVA), a deficiency in the enzyme isovaleryl-CoA dehydrogenase prevents the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[6][7][8][9][10] This enzymatic block leads to the accumulation of isovaleryl-CoA in the mitochondria.

To mitigate the toxicity of excess isovaleryl-CoA, the body utilizes an alternative pathway where isovaleryl-CoA is conjugated with the amino acid glycine.[1] This reaction is catalyzed by the enzyme glycine N-acyltransferase, resulting in the formation of this compound, which is then excreted in the urine.[1][11] Therefore, elevated levels of this compound in urine and plasma are a hallmark diagnostic indicator of IVA.[6][7][12][13]

Contribution of Gut Microbiota

Beyond the direct catabolism of dietary leucine, the gut microbiota contributes to the endogenous pool of isovaleric acid, the precursor to isovaleryl-CoA.[14][15][16] Certain species of gut bacteria can ferment leucine from dietary proteins, producing isovaleric acid as a byproduct.[14][15] This microbially-produced isovaleric acid can be absorbed into the bloodstream and subsequently converted to isovaleryl-CoA in the mitochondria, entering the same metabolic pathways as host-derived isovaleryl-CoA. While this contribution is generally minor in healthy individuals, it can become more significant in the context of IVA, where the clearance of isovaleryl-CoA is impaired.

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter for the diagnosis and management of Isovaleric Acidemia. The following tables summarize the available quantitative data for this compound in urine and its precursor, isovaleric acid, in plasma.

| Analyte | Matrix | Population | Concentration | Reference |

| This compound | Urine | Healthy Individuals | ≤ 8.00 mg/g Creatinine | [17] |

| This compound | Urine | IVA Patients (Mild/Intermediate) | 15 - 195 mmol/mol Creatinine | [4] |

| This compound | Urine | IVA Patients (Severe) | up to 3300 mmol/mol Creatinine | [4] |

| Isovaleric Acid | Plasma | Healthy Controls | ~6 µM | [18] |

| Isovaleric Acid | Plasma | IVA Patients (Stable) | up to 78 µM | [18] |

| Isovaleric Acid | Plasma | IVA Patients (Crisis) | up to 7960 µM | [18] |

| This compound | Blood | Newborn (0-30 days old) | 0.17 +/- 0.03 uM | [19] |

Experimental Protocols for Quantification

The accurate quantification of this compound is essential for clinical diagnosis and research. The primary analytical methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation

Urine:

-

A random urine sample is collected in a sterile container without preservatives.[3]

-

An internal standard (e.g., a stable isotope-labeled this compound) is added to a known volume of urine.[15]

-

For GC-MS analysis, organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[15]

-

For UPLC-MS/MS, a simple dilution of the urine sample may be sufficient, or a solid-phase extraction (SPE) can be used for cleanup and concentration.[20]

Plasma:

-

Blood is collected in a tube containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation to pellet the proteins. The supernatant containing the analyte of interest is then collected.[19]

Derivatization (for GC-MS)

To increase volatility and thermal stability for GC-MS analysis, this compound and other organic acids in the extracted sample are derivatized. A common method is a two-step process:

-

Oximation: The sample is treated with a methoxyamine solution to protect keto groups.[13]

-

Silylation: The sample is then treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert acidic protons to trimethylsilyl (TMS) esters.[15][21]

Instrumental Analysis

GC-MS:

-

Gas Chromatograph: A capillary column (e.g., DB-5ms) is used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up over the course of the analysis to ensure the elution of all compounds of interest.[18]

-

Mass Spectrometer: The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions of this compound and its internal standard.[22]

UPLC-MS/MS:

-

UPLC System: A reversed-phase column (e.g., C18) is used to separate this compound from other components in the sample based on polarity. A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic component (e.g., acetonitrile or methanol) is typically employed.[14][23]

-

Tandem Mass Spectrometer: The eluting compounds are ionized using electrospray ionization (ESI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity for quantification.[1][14]

Potential Signaling Pathways

While this compound itself has not been extensively studied as a signaling molecule, its precursor, isovaleric acid, and the broader class of N-acyl glycines have demonstrated biological activity.

Isovaleric Acid Signaling

Research has shown that isovaleric acid can act as a signaling molecule, particularly in the gastrointestinal tract. It has been found to cause relaxation of colonic smooth muscle through the activation of a G-protein coupled receptor (GPCR) that stimulates the cAMP/PKA signaling pathway.[18] This suggests a potential role for gut microbiota-derived isovaleric acid in modulating gut motility.

N-Acyl Glycines as Signaling Molecules

The broader family of N-acyl glycines, to which this compound belongs, is recognized for its diverse biological activities, including anti-inflammatory and analgesic effects.[2][8][12][17] Some N-acyl glycines have been shown to interact with various receptors, including GPCRs, and may play a role in neuromodulation.[8][24] While the specific signaling functions of this compound remain to be fully elucidated, its structural similarity to other bioactive N-acyl glycines suggests that it may also possess signaling capabilities, particularly under conditions of elevated concentration as seen in IVA.

Conclusion

The endogenous presence of this compound in humans is a direct consequence of leucine metabolism, with its levels serving as a critical indicator of Isovaleric Acidemia. The gut microbiota also contributes to the precursor pool of this metabolite. Accurate quantification of this compound in biological fluids is paramount for clinical diagnostics and is achieved through robust analytical techniques such as GC-MS and UPLC-MS/MS. Emerging research into the signaling properties of isovaleric acid and other N-acyl glycines opens new avenues for understanding the broader physiological and pathophysiological roles of these molecules, warranting further investigation into the potential bioactivity of this compound itself. This guide provides a foundational understanding for researchers and drug development professionals working in the fields of metabolic disorders and clinical diagnostics.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylglycines, Quantitative [healthcare.uiowa.edu]

- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic characterization of cholyl-CoA glycine-taurine N-acyltransferase from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple screening method for detecting isovalerylglycine in urine patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 11. medlink.com [medlink.com]

- 12. researchgate.net [researchgate.net]

- 13. aurametrix.weebly.com [aurametrix.weebly.com]

- 14. Acylglycines, Quantitative, Random, Urine - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]

- 15. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]